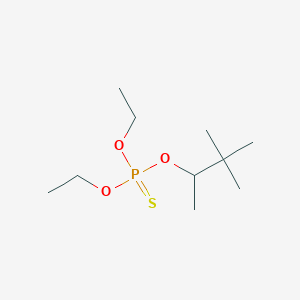
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane, also known as O,O-Diethyl O-(1,2,2-trimethylpropyl) phosphorothioate, is a chemical compound with the molecular formula C10H23O3PS and a molecular weight of 254.33 g/mol . It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers .
Métodos De Preparación
The synthesis of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the reaction of diethyl phosphorochloridothioate with 1,2,2-trimethylpropanol under controlled conditions . The reaction typically requires a solvent such as toluene and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form phosphorothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphorothioates.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorothioate compounds.
Biology: It is studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests
Mecanismo De Acción
The mechanism of action of 3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, leading to a decrease in the metabolic activity of the target organism . The molecular targets include enzymes involved in the synthesis of essential biomolecules, and the pathways affected are those related to energy production and cellular metabolism .
Comparación Con Compuestos Similares
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidenephosphorane can be compared with other phosphorothioate compounds such as:
O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate: Similar in structure but with different substituents on the phosphorothioate group.
O,O-Diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate: Known for its use as an insecticide.
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate: Another insecticide with a different aromatic substituent
Propiedades
Número CAS |
16211-06-6 |
|---|---|
Fórmula molecular |
C10H23O3PS |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-7-11-14(15,12-8-2)13-9(3)10(4,5)6/h9H,7-8H2,1-6H3 |
Clave InChI |
XVIZOHJLBFSEDC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
SMILES canónico |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


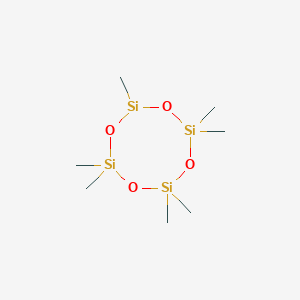
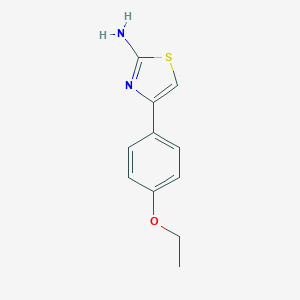

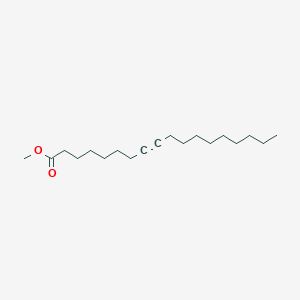
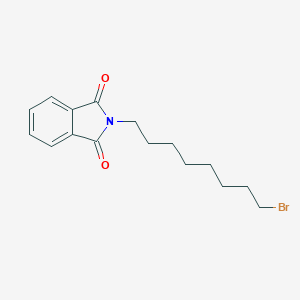
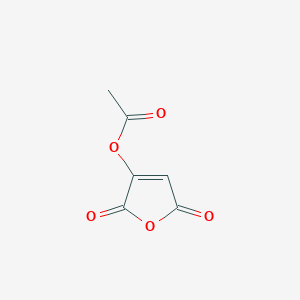
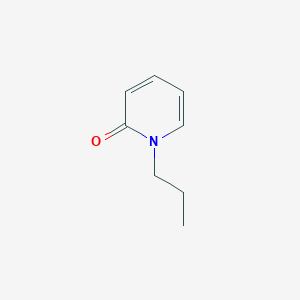
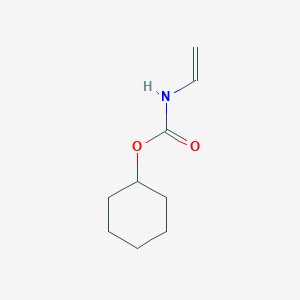
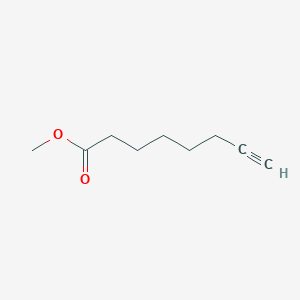
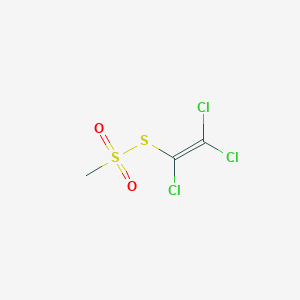
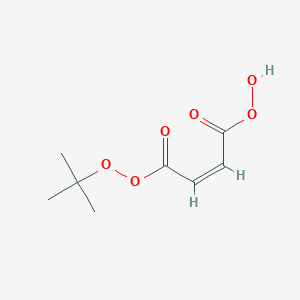

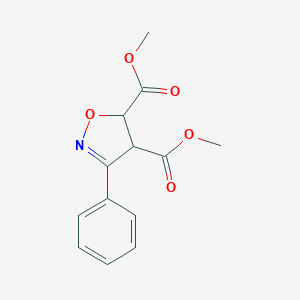
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)
